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Compound of Interest

Compound Name: 3-Bromo-1H-indazol-7-amine

Cat. No.: B1339496

CAS Number: 316810-90-9

A Comprehensive Overview for Researchers and
Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromo-1H-indazol-7-amine, a
heterocyclic compound of interest in medicinal chemistry and drug discovery. This document
collates available data on its chemical properties, provides a detailed, plausible experimental
protocol for its synthesis based on established methodologies for analogous compounds, and
discusses its potential biological significance and applications.

Compound Data

The following table summarizes the key physicochemical properties of 3-Bromo-1H-indazol-7-

amine.
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Property Value

CAS Number 316810-90-9

Molecular Formula C7HeBrNs

Molecular Weight 212.05 g/mol

Density 1.9+ 0.1 g/cm3[1]

Boiling Point 431.3 £ 25.0 °C at 760 mmHg[1]
Flash Point 214.7 £ 23.2 °C[1]

Synthesis Protocol

While a specific protocol for the synthesis of 3-Bromo-1H-indazol-7-amine is not readily
available in peer-reviewed literature, a plausible and detailed experimental protocol can be
derived from established methods for the bromination of indazole derivatives and the synthesis
of related aminoindazoles. The following protocol describes a potential two-step synthesis
starting from 1H-indazol-7-amine.

Experimental Protocol: Synthesis of 3-Bromo-1H-
indazol-7-amine

Step 1: Bromination of 1H-indazol-7-amine

This step is based on the bromination of similar heterocyclic systems, often employing N-
Bromosuccinimide (NBS) as a regioselective brominating agent.

o Materials:

o 1H-indazol-7-amine

o

N-Bromosuccinimide (NBS)

[¢]

Sulfuric Acid (H2S0Oa4, 96%)

Deionized Water

[¢]
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o Ethyl Acetate

e Procedure:

o In a round-bottom flask, dissolve 1H-indazol-7-amine in 10-11 equivalents of 96% sulfuric
acid at room temperature with stirring.

o Slowly add 1.05 to 1.2 equivalents of N-Bromosuccinimide (NBS) portion-wise to the
reaction mixture. Maintain the temperature at 25 °C.

o Stir the reaction mixture at 25 °C for 18 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

o Upon completion, carefully pour the reaction mixture into ice-cold water to precipitate the

product.
o Collect the precipitate by filtration and wash the filter cake with deionized water.

o The crude product can be further purified by recrystallization from a suitable solvent
system (e.g., ethanol/water) or by column chromatography on silica gel.

Biological Activity and Potential Applications

The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, known to be
a key pharmacophore in a variety of biologically active compounds.[2][3] Derivatives of this
scaffold have been extensively investigated as inhibitors of protein kinases and for their anti-
cancer properties.

Kinase Inhibition

The indazole core can act as a hinge-binding motif in the ATP-binding pocket of protein
kinases, making it a valuable scaffold for the design of kinase inhibitors.[3] Various substituted
indazole derivatives have shown potent inhibitory activity against a range of kinases, including
those involved in cell cycle regulation and signal transduction.

Anti-Cancer Research
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Several studies have highlighted the anti-proliferative activity of indazole derivatives against
various cancer cell lines.[3][4] The mechanism of action for some of these compounds involves
the induction of apoptosis and cell cycle arrest.

Potential Signaling Pathway Involvement

Based on the activity of structurally related indazole compounds, 3-Bromo-1H-indazol-7-
amine could potentially be involved in modulating key signaling pathways implicated in cancer,
such as the p53/MDM2 pathway.[3][5][6] The p53 tumor suppressor protein is a critical
regulator of cell growth and apoptosis, and its interaction with its negative regulator MDM2 is a
key target for cancer therapy.

Visualizations
Proposed Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of 3-Bromo-1H-indazol-7-
amine from a suitable precursor.
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Step 1: Bromination
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Caption: Proposed synthetic workflow for 3-Bromo-1H-indazol-7-amine.

Potential Kinase Inhibition Mechanism

This diagram illustrates the general mechanism by which an indazole-based inhibitor might
compete with ATP for the kinase active site.
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Caption: Competitive binding of an indazole inhibitor to a kinase active site.

Potential Involvement in the p53/MDM2 Signaling
Pathway

The following diagram depicts a simplified p53/MDM2 signaling pathway and the potential point

Indazole-based
Inhibitor

of intervention for an indazole-based inhibitor.

1
Inhibits
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Caption: Potential inhibition of the p53-MDM2 interaction by an indazole compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1339496?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

